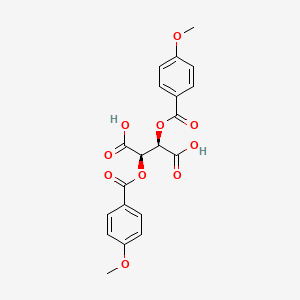

(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWCVCFQHGKOMI-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303974 | |

| Record name | (R,R)-Di-p-anisoyltartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50583-51-2 | |

| Record name | (R,R)-Di-p-anisoyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50583-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-Di-p-anisoyltartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.198.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Introduction: The Significance of (-)-Di-p-anisoyl-L-tartaric Acid

This compound, more commonly known as (-)-Di-p-anisoyl-L-tartaric acid, is a chiral compound of significant interest in the pharmaceutical and fine chemical industries. Derived from the readily available and inexpensive L-(+)-tartaric acid, it serves as a powerful tool in asymmetric synthesis. Its primary application lies in its role as a chiral resolving agent, adept at separating racemic mixtures of amines and amino alcohols into their constituent enantiomers through the formation of diastereomeric salts.[1][2] The efficiency and selectivity of this separation are critical in drug development, where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile.[3] This guide provides a comprehensive overview of the synthesis of this invaluable chiral auxiliary, grounded in established chemical principles and field-proven methodologies.

Pillar 1: Mechanistic Insights and Strategic Considerations

The synthesis of (-)-di-p-anisoyl-L-tartaric acid is a straightforward yet elegant example of Fischer esterification, specifically the acylation of the secondary hydroxyl groups of L-tartaric acid. The overall transformation involves the reaction of L-tartaric acid with two equivalents of 4-methoxybenzoyl chloride (anisoyl chloride).

The Core Reaction: The fundamental reaction is the esterification of the two hydroxyl groups on the tartaric acid backbone with anisoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atoms of the hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the anisoyl chloride.

A common and efficient industrial method involves a two-step, one-pot synthesis.[4][5][6]

-

Anhydride Formation: L-tartaric acid is first reacted with anisoyl chloride in a suitable solvent like toluene. This step, often catalyzed by a Lewis acid such as copper sulfate or an iron salt, leads to the formation of an intermediate, di-p-anisoyl-L-tartaric anhydride.[4][5][6][7] The catalyst enhances the electrophilicity of the acyl chloride, facilitating the reaction.

-

Hydrolysis: The formed anhydride is not isolated but is subsequently hydrolyzed in situ by the addition of water. The hydrolysis step opens the anhydride ring to yield the final di-carboxylic acid product.[4][6] This method is advantageous as it avoids the use of hazardous reagents like thionyl chloride and typically results in high yields and purity.[4][5]

The stereochemistry of the starting L-tartaric acid ((2R,3R) configuration) is retained throughout the synthesis, ensuring the production of the desired (2R,3R) enantiomer of the final product.

Reaction Mechanism: From Tartaric Acid to Its Di-Anisoyl Derivative

Caption: General reaction pathway for the synthesis of the target compound.

Pillar 2: A Validated Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous di-acyl tartaric acid derivatives.[4][6][7][8] It is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 1.0 eq | Starting material |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 2.2 eq | Acylating agent |

| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous grade |

| Copper (II) Sulfate | CuSO₄ | 159.61 | Catalytic | Anhydrous |

| Deionized Water | H₂O | 18.02 | --- | For hydrolysis |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add L-(+)-tartaric acid (1.0 eq) and toluene (approx. 1.5 L per kg of tartaric acid).

-

Begin stirring to create a suspension.

-

Add a catalytic amount of anhydrous copper (II) sulfate (approx. 0.002 eq).

-

-

Acylation (Anhydride Formation):

-

Slowly add 4-methoxybenzoyl chloride (2.2 eq) to the suspension via the dropping funnel over a period of 2-3 hours at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.

-

-

Hydrolysis:

-

Once the formation of the anhydride intermediate is deemed complete, cool the reaction mixture to approximately 60-70°C.

-

Add a volume of deionized water equal to the weight of the tartaric acid anhydride, which can be estimated from the starting materials.

-

Heat the mixture to reflux (approx. 100°C) and maintain vigorous stirring for 3-5 hours to ensure complete hydrolysis of the anhydride.[4][6]

-

-

Isolation and Purification:

-

Cool the reaction mixture slowly to room temperature. The product should precipitate as a white solid.

-

Collect the solid product by filtration.

-

Wash the filter cake with fresh toluene to remove unreacted starting materials and by-products, followed by a wash with cold water.

-

Dry the product under vacuum at 60-70°C to a constant weight.

-

-

Recrystallization (Optional):

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Pillar 3: Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount. The following parameters are key for quality assessment.

| Parameter | Expected Value | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 193-195 °C[9] | Melting Point Apparatus |

| Purity (HPLC) | ≥97%[9] | High-Performance Liquid Chromatography |

| Solubility | Soluble in water and alcohol solvents[9] | Solubility Test |

Further characterization can be performed using spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the anisoyl groups and the tartaric acid backbone.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O (ester and carboxylic acid) and C-O bonds.

-

Optical Rotation: To confirm the chiral integrity of the product. The specific rotation is a defining characteristic of the enantiomer.

Conclusion

The synthesis of this compound from L-tartaric acid is a robust and scalable process. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers and drug development professionals can reliably produce this essential chiral auxiliary. The protocol detailed in this guide provides a solid foundation for its synthesis, purification, and characterization, empowering scientists to leverage its capabilities in the advancement of asymmetric synthesis and pharmaceutical development.

References

-

Synthesis of dibenzoyl-(-)-tartaric acid - PrepChem.com. Available at: [Link]

- CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents.

-

Tartaric Acid, an Efficient Chiral Auxiliary: New Asymmetric Synthesis - ACS Publications. Available at: [Link]

-

Preparation method of D/L-dibenzoyl tartaric acid - Eureka | Patsnap. Available at: [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC - NIH. Available at: [Link]

-

Di-p-anisoyl-L-tartaric acid 50583-51-2. Available at: [Link]

-

Development of New AsymmetricReactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries.The Design of an Efficient Chiral Multinucleating System | Request PDF - ResearchGate. Available at: [Link]

-

Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride - Semantic Scholar. Available at: [Link]

-

Development of New Asymmetric Reactions Utilizing Tartaric Acid Esters as Chiral Auxiliaries. The Design of an Efficient Chiral Multinucleating System | Request PDF - ResearchGate. Available at: [Link]

-

Tartaric acid, an efficient chiral auxiliary: new asymmetric synthesis of 2-alkyl-2-arylacetic acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of (-)-di(p-toluoyl)tartaric acid - PrepChem.com. Available at: [Link]

-

(PDF) Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: Unusual findings in tartaric acid acylation - ResearchGate. Available at: [Link]

-

Di-p-Anisoyl-L-Tartaric Acid - CAS - 50583-51-2 | Axios Research. Available at: [Link]

- CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid - Google Patents.

-

(PDF) 2,3-Di-p-toluoyl-(2R,3R)-tartaric acid ethyl acetate solvate - ResearchGate. Available at: [Link]

- DE102006014732A1 - New O-acylated citric, tartaric and malic anhydrides useful as intermediates - Google Patents.

-

2,3-Bis((4-methylbenzoyl)oxy)succinic Acid: Chiral Resolution Agent & Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid - MySkinRecipes. Available at: [Link]

-

(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid Product Specification. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 6. Dibenzoyl-L-tartaric acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Di-p-anisoyl-L-tartaric acid 50583-51-2 [mingyuanchemical.com]

Introduction: The Critical Role of Chirality in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Di-p-Anisoyltartaric Acid

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and specificity. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological and biological activities. Consequently, the ability to isolate a single desired enantiomer from a racemic mixture is a cornerstone of modern chemistry. Di-p-anisoyltartaric acid stands as a preeminent tool in this endeavor. As a highly effective chiral resolving agent, its unique physicochemical properties enable the separation of enantiomers through the formation of diastereomeric salts.[1][2]

This guide provides a comprehensive exploration of the physicochemical properties of di-p-anisoyltartaric acid, offering not just data, but the underlying scientific rationale for its application. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Molecular Structure and Chemical Identity

Di-p-anisoyltartaric acid is a derivative of tartaric acid, a naturally occurring chiral molecule.[3] Its structure is characterized by a butanedioic acid backbone where the hydroxyl groups at the C2 and C3 positions are esterified with p-anisoyl groups (4-methoxybenzoyl groups).[4][5] This rigid, C2-symmetric chiral scaffold is the foundation of its resolving power.

The compound exists as two enantiomers, the dextrorotatory (+) (S,S) form and the levorotatory (-) (R,R) form, which are mirror images of each other.[4][5] This enantiomeric relationship is critical, as the choice of resolving agent ((+) or (-)) depends on which enantiomer of the target racemic mixture is desired.

Table 1: Chemical Identifiers for Di-p-Anisoyltartaric Acid Enantiomers

| Property | (+)-(2S,3S)-Di-p-anisoyltartaric Acid | (-)-(2R,3R)-Di-p-anisoyltartaric Acid | Reference(s) |

| Synonyms | (+)-Di-p-anisoyl-D-tartaric Acid; D-DATA | (-)-Di-p-anisoyl-L-tartaric Acid; L-DATA | [1][6][7] |

| CAS Number | 191605-10-4 | 50583-51-2 | [4][5][7] |

| Molecular Formula | C₂₀H₁₈O₁₀ | C₂₀H₁₈O₁₀ | [4][5] |

| Molecular Weight | 418.35 g/mol | 418.35 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | [4][9] |

Core Physicochemical Properties: A Quantitative Overview

The utility of a chiral resolving agent is intrinsically linked to its physical and chemical properties. These characteristics dictate its behavior in solution, its interaction with other molecules, and the practicalities of its handling and use.

Solubility Profile: The Key to Diastereomer Separation

The solubility of di-p-anisoyltartaric acid and the diastereomeric salts it forms is the most critical factor in a successful resolution. The compound itself exhibits good solubility in common organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[4][7] This profile is advantageous as it allows for flexibility in choosing a solvent system that maximizes the solubility difference between the two diastereomeric salts formed during resolution. The less soluble diastereomer will preferentially crystallize from the solution, enabling its separation by simple filtration.[10]

Thermal and Optical Characteristics

The thermal and optical properties are key indicators of the identity and purity of the compound.

-

Melting Point: As a crystalline solid, a sharp and defined melting point range is a primary indicator of purity. Values in the literature show some variation, which can be attributed to the specific enantiomeric form, the presence of any solvates (e.g., hydrates), or minor impurities.

-

Optical Rotation: This is the definitive property of a chiral substance.[3] Di-p-anisoyltartaric acid rotates the plane of polarized light, with the two enantiomers rotating light by an equal magnitude but in opposite directions.[11][12] The specific rotation is a standardized measure used to confirm the enantiomeric identity and purity of the material.[13]

Table 2: Summary of Physicochemical Data

| Property | (-)-(2R,3R)-Form Value | (+)-(2S,3S)-Form Value | Reference(s) |

| Melting Point (°C) | 186 - 195 | 176 - 195 | [6][8] |

| Specific Optical Rotation [α] (c=1, EtOH) | -162° to -171° | +163° to +167° | [6][7][9] |

| Density (g/cm³) | ~1.4 (Predicted) | ~1.4 (Predicted) | [6][7][8] |

| pKa | ~1.48 (Predicted) | ~1.48 (Predicted) | [6][7] |

| Boiling Point (°C at 760 mmHg) | ~681.6 (Predicted) | ~681.6 (Predicted) | [6][8] |

| Solubility | Soluble in ethanol, methanol, acetone; Limited in water | Soluble in ethanol, methanol, acetone; Limited in water | [4][6][7] |

Application Focus: The Mechanism of Chiral Resolution

The primary application of di-p-anisoyltartaric acid is the resolution of racemic mixtures, particularly amines, via the formation of diastereomeric salts.[1][9] This process leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[14]

The process can be summarized as follows:

-

Salt Formation: The acidic carboxyl groups of the chiral resolving agent react with a basic functional group (e.g., an amine) of the racemic compound.

-

Creation of Diastereomers: The reaction of a single enantiomer of the resolving agent (e.g., (+)-di-p-anisoyltartaric acid) with a racemic mixture (containing both R- and S-amines) produces a mixture of two diastereomeric salts: [(+)-acid/(R)-amine] and [(+)-acid/(S)-amine].

-

Separation: Due to their different physical properties, one diastereomeric salt will be less soluble in a given solvent system and will crystallize out of the solution.

-

Isolation and Liberation: The crystallized diastereomer is separated by filtration. The purified salt is then treated with a base or acid to break the salt bond, liberating the desired, now enantiomerically pure, compound and recovering the resolving agent.

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocols for Characterization

To ensure the quality and suitability of di-p-anisoyltartaric acid for its intended application, rigorous characterization is essential. The following protocols are self-validating systems for confirming the identity and purity of the material.

Protocol 1: Determination of Melting Point

-

Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting point range. This protocol verifies the purity of the crystalline solid.

-

Methodology:

-

Ensure the sample of di-p-anisoyltartaric acid is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (e.g., ~165 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁-T₂. A pure sample should exhibit a sharp range (≤ 2 °C).

-

Protocol 2: Measurement of Specific Optical Rotation

-

Causality: This measurement confirms the compound's chiral identity and enantiomeric purity. The direction of rotation (+ or -) identifies the enantiomer, while the magnitude is proportional to its concentration and enantiomeric excess.

-

Methodology:

-

Solution Preparation: Accurately weigh approximately 1.0 g of di-p-anisoyltartaric acid and dissolve it in a 100 mL volumetric flask using absolute ethanol to prepare a 1% (c=1) solution. Ensure the solid is completely dissolved.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with absolute ethanol. The reading should be zeroed.

-

Sample Measurement: Rinse and fill a 1 dm (10 cm) polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter and record the observed rotation (α) at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.

-

Compare the calculated value to the literature value to confirm identity.[15]

-

Caption: A typical experimental workflow for chiral resolution.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Di-p-anisoyltartaric acid is classified as a skin and eye irritant.[8][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[7][17]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Di-p-anisoyltartaric acid is a powerful and versatile tool for stereochemical control in chemistry. Its well-defined physicochemical properties—particularly its solubility profile, crystalline nature, and strong chirality—make it an exemplary chiral resolving agent. By understanding the principles behind its function and applying rigorous experimental protocols for its characterization and use, researchers can confidently and effectively harness its capabilities to produce enantiomerically pure compounds, advancing the frontiers of pharmaceutical and chemical innovation.

References

-

CymitQuimica. (n.d.). CAS 50583-51-2: (R,R)-Di-p-anisoyltartaric acid. Retrieved from CymitQuimica website.[4]

-

Chem-Impex. (n.d.). (+)-Di-p-anisoyl-D-tartaric Acid. Retrieved from Chem-Impex website.[1]

-

ECHEMI. (n.d.). Buy Di-p-anisoyl-L-tartaric acid from Chemsigma International Co., Ltd.. Retrieved from ECHEMI website.[8]

-

ChemicalBook. (n.d.). Di-p-anisoyl-L-tartaric acid | 50583-51-2. Retrieved from ChemicalBook website.[6]

-

ChemicalBook. (n.d.). Di-p-anisoyl-D-tartaric acid | 191605-10-4. Retrieved from ChemicalBook website.[7]

-

CymitQuimica. (n.d.). CAS 191605-10-4: (S,S)-Di-p-anisoyltartaric acid. Retrieved from CymitQuimica website.[5]

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.[17]

-

ChemicalBook. (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. Retrieved from ChemicalBook website.[19]

-

ECHEMI. (n.d.). (R,R)-Di-p-anisoyltartaric acid SDS, 50583-51-2 Safety Data Sheets. Retrieved from ECHEMI website.[18]

-

TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from TCI Chemicals website.[16]

-

Benchchem. (n.d.). A Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate: Properties and Applications in Chiral Resolution. Retrieved from Benchchem website.[2]

-

Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3.[20]

-

TCI Chemicals. (n.d.). (+)-Di-p-anisoyl-D-tartaric Acid 191605-10-4. Retrieved from TCI Chemicals website.

-

PubChem. (n.d.). (S,S)-Di-p-anisoyltartaric acid. Retrieved from PubChem website.[21]

-

Chem-Impex. (n.d.). (-)-Di-p-anisoyl-L-tartaric Acid. Retrieved from Chem-Impex website.[9]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from Wikipedia website.[3]

-

chemeurope.com. (n.d.). Optical rotation. Retrieved from chemeurope.com website.[13]

-

ChemicalBook. (n.d.). Di-p-anisoyl-D-tartaric acid | 191605-10-4. Retrieved from ChemicalBook website.[22]

-

Jadhav, D. N., et al. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate.[23]

-

PrepChem.com. (n.d.). Synthesis of O,O'-di-p-toluoyl-L-tartaric acid hydrate. Retrieved from PrepChem.com website.[24]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.[25]

-

TCI Chemicals. (n.d.). (-)-Di-p-anisoyl-L-tartaric Acid | 50583-51-2. Retrieved from TCI Chemicals website.[26]

-

Semantic Scholar. (n.d.). Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride. Retrieved from Semantic Scholar website.[27]

-

ACS Publications. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education.[28]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia website.[10]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from Pharmaceutical Technology website.[14]

-

YouTube. (2020). Chiral Resolving agents. Retrieved from YouTube website.[29]

-

Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism. Organic Chemistry.[30]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from Master Organic Chemistry website.[11]

-

Wolfram Demonstrations Project. (n.d.). Optical Activity of Tartaric Acid Stereoisomers. Retrieved from Wolfram Demonstrations Project website.[12]

-

ChemicalBook. (n.d.). 50583-51-2(Di-p-anisoyl-L-tartaric acid) Product Description. Retrieved from ChemicalBook website.[31]

-

Quora. (2019). What is the specific optical rotation of D-tartaric acid if 2.5g of the powder was dissolved in.... Retrieved from Quora website.[15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Optical rotation - Wikipedia [en.wikipedia.org]

- 4. CAS 50583-51-2: (R,R)-Di-p-anisoyltartaric acid [cymitquimica.com]

- 5. CAS 191605-10-4: (S,S)-Di-p-anisoyltartaric acid [cymitquimica.com]

- 6. Di-p-anisoyl-L-tartaric acid | 50583-51-2 [chemicalbook.com]

- 7. Di-p-anisoyl-D-tartaric acid | 191605-10-4 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 13. Optical_rotation [chemeurope.com]

- 14. pharmtech.com [pharmtech.com]

- 15. quora.com [quora.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 20. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (S,S)-Di-p-anisoyltartaric acid | C20H18O10 | CID 9810979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Di-p-anisoyl-D-tartaric acid | 191605-10-4 [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. prepchem.com [prepchem.com]

- 25. rsc.org [rsc.org]

- 26. (-)-Di-p-anisoyl-L-tartaric Acid | 50583-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. youtube.com [youtube.com]

- 30. pharmacy180.com [pharmacy180.com]

- 31. 50583-51-2 CAS MSDS (Di-p-anisoyl-L-tartaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid: A Chiral Resolving Agent in Pharmaceutical Development

CAS Number: 50583-51-2

Synonyms: (-)-Di-p-anisoyl-L-tartaric Acid, L-DATA

Introduction

(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is a specialized chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries.[1] As a derivative of L-tartaric acid, a naturally abundant and cost-effective chiral starting material, this compound offers a powerful tool for the separation of racemic mixtures, a critical step in the development of enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] The pharmacological and toxicological profiles of enantiomers can differ significantly, making the production of single-enantiomer drugs a frequent regulatory and safety requirement.[4] This guide provides an in-depth overview of the synthesis, properties, mechanism of action, and practical application of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder. Its rigid structure, conferred by the tartaric acid backbone and the aromatic p-anisoyl groups, is crucial for its ability to form well-defined, crystalline diastereomeric salts, which is the basis of its resolving power.

| Property | Value | Reference |

| CAS Number | 50583-51-2 | |

| Molecular Formula | C₂₀H₁₈O₁₀ | |

| Molecular Weight | 418.35 g/mol | |

| Melting Point | 193-195 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Slightly soluble in DMSO, ethanol, and methanol. | |

| Optical Rotation | [α]²⁰/D ≈ -167° (c=1 in Ethanol) |

Synthesis Pathway

The synthesis of this compound is typically achieved through the acylation of L-tartaric acid. A general and industrially scalable method involves the reaction of L-tartaric acid with p-anisoyl chloride. This process first forms the diacyltartaric anhydride, which is then hydrolyzed to yield the final dicarboxylic acid product.

A representative synthesis procedure is as follows:

-

Anhydride Formation: L-tartaric acid is reacted with p-toluoyl chloride (a close analogue to p-anisoyl chloride) in a suitable solvent like toluene, with a catalyst such as copper sulfate. This step yields the di-p-toluoyl-D-tartaric anhydride.

-

Hydrolysis: An equivalent amount of water is added to the reaction mixture containing the anhydride. The mixture is then heated to induce hydrolysis, which opens the anhydride ring to form the two carboxylic acid functional groups of the final product.

-

Isolation and Purification: The product, being a crystalline solid, can be isolated through filtration and purified by recrystallization from an appropriate solvent system.

Caption: Synthesis of the target compound from L-tartaric acid.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The utility of this compound as a resolving agent is rooted in the principles of diastereomer formation. When a racemic mixture of a basic compound, such as a primary amine ((R/S)-amine), is reacted with an enantiomerically pure acidic resolving agent like (-)-Di-p-anisoyl-L-tartaric acid, a pair of diastereomeric salts is formed.[2][4]

(R)-Amine + (2R,3R)-Resolving Agent → [(R)-Amine:(2R,3R)-Resolving Agent] Salt (S)-Amine + (2R,3R)-Resolving Agent → [(S)-Amine:(2R,3R)-Resolving Agent] Salt

Unlike the original enantiomers, which have identical physical properties, these two diastereomeric salts possess different physicochemical characteristics, most critically, different solubilities in a given solvent system.[5] This disparity allows for their separation through fractional crystallization. The less soluble diastereomer will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor.[2]

Caption: Mechanism of chiral resolution via diastereomeric salts.

Experimental Protocol: Resolution of a Racemic Amine

This section provides a detailed, step-by-step methodology for the chiral resolution of a model racemic primary amine, (±)-1-phenylethylamine, using this compound. The principles outlined here can be adapted for other racemic bases.

Materials:

-

(±)-1-Phenylethylamine

-

This compound

-

Methanol (or other suitable solvent)

-

2 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating/stirring apparatus, filtration equipment, and a rotary evaporator.

Procedure:

-

Dissolution and Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in a minimal amount of warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[4]

-

Slowly add the resolving agent solution to the amine solution with constant stirring. An exothermic reaction may be observed as the diastereomeric salts form.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, undisturbed. The formation of crystals of the less soluble diastereomeric salt should be observed.

-

For enhanced crystallization, the flask can be placed in a refrigerator (e.g., at 5 °C) for several hours or overnight.[4][6] Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals. At this stage, the diastereomeric purity can be assessed if required.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the isolated diastereomeric salt to a beaker or flask and dissolve or suspend it in water.

-

Add 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10). This neutralizes the acidic resolving agent and liberates the free amine.[4]

-

Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (typically three portions).

-

-

Work-up and Analysis:

-

Combine the organic extracts and dry them over anhydrous Na₂SO₄.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

-

Determine the yield and the enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring its specific rotation.

-

Caption: Experimental workflow for chiral amine resolution.

Applications in Pharmaceutical Synthesis: Case Studies

Derivatives of tartaric acid, including O,O'-di-p-toluoyl-tartaric acid (a close structural analog), are highly effective resolving agents for a variety of racemic compounds, including important pharmaceutical intermediates.

-

Resolution of N-methylamphetamine: Tartaric acid derivatives have been successfully used for the resolution of N-methylamphetamine.[7][8] This is a key intermediate in the synthesis of certain antiparkinsonian agents.[9] The efficiency of the resolution can be fine-tuned by adjusting the solvent system, for example, by using a two-phase three-component system like dichloroethane-water-methanol to optimize the solubility and purity of the precipitating salt.[9]

-

Resolution of Ibuprofen: Racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be resolved using tartaric acid derivatives. The (S)-enantiomer is known to be significantly more active pharmacologically. The resolution process involves the formation of a diastereomeric salt between racemic ibuprofen and an optically pure tartaric acid derivative, allowing for the isolation of the desired (S)-enantiomer.

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of racemic bases, particularly amines. Its efficacy stems from its ability to form diastereomeric salts with differing solubilities, which can be separated by fractional crystallization. This technical guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and a detailed experimental protocol for its application. For researchers and professionals in drug development, the use of such resolving agents remains a robust, cost-effective, and industrially scalable method for obtaining enantiomerically pure compounds, which is a cornerstone of modern pharmaceutical chemistry.

References

-

Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Solvent-Free Optical Resolution of N-methylamphetamine by Distillation After Partial Diastereoisomeric Salt Formation. (2001). Erowid. Retrieved January 6, 2026, from [Link]

-

Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH. (1999). Erowid. Retrieved January 6, 2026, from [Link]

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Organic Chemistry I Laboratory Manual. Retrieved January 6, 2026, from [Link]

-

Di Para Anisoyl L Tartaric Acid Anhydrous. (n.d.). Kaival Chemicals Pvt. Ltd. Retrieved January 6, 2026, from [Link]

- Novel resolution method of racemic mixture. (1987). Google Patents.

-

Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Could a resolution of phenylethylamine be achieved using (-) tartaric acid instead of (+) tartic acid? (2024). Quora. Retrieved January 6, 2026, from [Link]

-

Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

50583-51-2 - Di-p-anisoyl-L-tartaric acid. (n.d.). Chengdu Likai Chiral Tech Co., Ltd. Retrieved January 6, 2026, from [Link]

- Di-p-toluoyl-D-tartaric acid synthetic method. (2015). Google Patents.

-

(PDF) Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: Unusual findings in tartaric acid acylation. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. (2019). MDPI. Retrieved January 6, 2026, from [Link]

-

APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Di Para Anisoyl L Tartaric Acid Anhydrous Manufacturer in Padra, Gujarat [kaivalchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. researchgate.net [researchgate.net]

- 8. erowid.org [erowid.org]

- 9. Mehamphetamine resolution with O,O'-Dibenzoyl-R,R-Tartaric Acid in DCE-H2O-MeOH - [www.rhodium.ws] [chemistry.mdma.ch]

alternative names for O,O'-di-p-anisoyl-(2R,3R)-tartaric acid

An In-Depth Technical Guide to the Nomenclature and Application of O,O'-di-p-anisoyl-(2R,3R)-tartaric acid

Introduction: The Significance of a Chiral Auxiliary

In the landscape of pharmaceutical development and asymmetric synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern drug manufacturing. O,O'-di-p-anisoyl-(2R,3R)-tartaric acid stands out as a highly effective and widely utilized chiral resolving agent.[1][2] Its unique structure, derived from naturally occurring L-(+)-tartaric acid, allows it to form diastereomeric salts with racemic compounds, particularly amines, facilitating their separation.[2][3]

This guide provides an in-depth exploration of the nomenclature, properties, and applications of this crucial reagent. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of its use in achieving enantiomeric purity.

PART 1: Decoding the Nomenclature: A Guide to Alternative Names

The systematic name O,O'-di-p-anisoyl-(2R,3R)-tartaric acid is descriptive but cumbersome for daily use. As a result, a variety of synonyms and alternative names have entered the scientific lexicon. Understanding this nomenclature is essential for navigating chemical databases, publications, and supplier catalogs.

The name itself can be broken down:

-

Tartaric Acid: The backbone is 2,3-dihydroxybutanedioic acid, a naturally occurring dicarboxylic acid.[4]

-

(2R,3R): This is the Cahn-Ingold-Prelog (CIP) designation, which unambiguously defines the absolute stereochemistry at the two chiral centers of the tartaric acid core. The (2R,3R) configuration corresponds to the levorotatory, or (-), isomer.[4][5]

-

O,O'-di-p-anisoyl: This indicates that two para-anisoyl groups are attached to the hydroxyl (-OH) groups of the tartaric acid. The 'O,O'-' specifies that the acylation has occurred on the oxygen atoms of both hydroxyl groups. A p-anisoyl group is a 4-methoxybenzoyl group.

The compound is commercially available in two enantiomeric forms:

-

The (2R,3R) or L-(-) form: This is the isomer specified in the topic.

-

The (2S,3S) or D-(+) form: This is its enantiomer.[6]

The choice between the L-(-) and D-(+) form depends on which enantiomer of the racemic mixture one wishes to precipitate.

Table 1: Key Synonyms and Identifiers

For clarity, the following table summarizes the common names and identifiers for both the user-specified (2R,3R) isomer and its enantiomer.

| Attribute | O,O'-di-p-anisoyl-(2R,3R)-tartaric acid | O,O'-di-p-anisoyl-(2S,3S)-tartaric acid |

| Common Name | (-)-Di-p-anisoyl-L-tartaric Acid[2][5] | (+)-Di-p-anisoyl-D-tartaric Acid[1][6][7] |

| Synonyms | L-(-)-Di-p-methoxybenzoyl tartaric acid[3][8] (-)-Bis(4-methoxybenzoyl)-L-tartaric acid[9] (2R,3R)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid[5][10][11][] | D-(+)-Di-p-methoxybenzoyl-tartaric acid[13] (+)-Di-p-anisoyl-D-tartaric Acid[6] |

| Abbreviation | L-DATA[3][8] | D-DATA |

| CAS Number | 50583-51-2[5][10][11] | 191605-10-4[6][13] |

| IUPAC Name | (2R,3R)-2,3-bis(4-methoxybenzoyl)oxybutanedioic acid[5] | (2S,3S)-2,3-bis(4-methoxybenzoyl)oxybutanedioic acid[6] |

| Molecular Formula | C₂₀H₁₈O₁₀[10][][14] | C₂₀H₁₈O₁₀ |

| Molecular Weight | 418.35 g/mol [3][][14] | 418.35 g/mol |

Note: The related compound, Di-p-toluoyl-tartaric acid, which has methyl groups instead of methoxy groups, is also a common resolving agent and should not be confused with the di-p-anisoyl derivative.[15][16][17][18][19]

PART 2: Mechanism and Application in Chiral Resolution

The Principle of Diastereomeric Salt Formation

The primary application of O,O'-di-p-anisoyl-(2R,3R)-tartaric acid is the separation of enantiomers.[2][5] This process hinges on a simple yet powerful principle: while enantiomers have identical physical properties (melting point, boiling point, solubility), diastereomers do not.

The resolution process involves reacting a racemic mixture, typically of a base (like an amine), with one enantiomer of a chiral acid (the resolving agent). This reaction forms two diastereomeric salts.

Let's consider a racemic amine (R-amine and S-amine) and (-)-Di-p-anisoyl-L-tartaric acid (L-DATA):

-

(R-amine) + (L-DATA) → [R,L] diastereomeric salt

-

(S-amine) + (L-DATA) → [S,L] diastereomeric salt

Because the [R,L] and [S,L] salts are diastereomers, they will have different solubilities in a given solvent. By carefully selecting the solvent system, one of the diastereomeric salts can be induced to crystallize and precipitate out of the solution, while the other remains dissolved. This physical separation of the salts enables the subsequent isolation of the desired enantiomer.

Causality in Experimental Design

-

Choice of Resolving Agent: The selection of the L-(-) or D-(+) form of the resolving agent is empirical. One enantiomer of the target compound will typically form a less soluble salt with either the L- or D-acid. Preliminary screening experiments are often necessary to determine the optimal pairing. The distinctive structure of di-p-anisoyl-tartaric acid, with its rigid aromatic groups, enhances the selectivity of salt formation compared to simple tartaric acid.[2]

-

Solvent Selection: The choice of solvent is critical. The ideal solvent must provide a significant difference in solubility between the two diastereomeric salts. Alcohols (like methanol or ethanol), ketones, or mixtures with water are commonly employed. The goal is to maximize the yield and purity of the precipitated salt.

-

Temperature Control: Crystallization is a thermodynamic process. Controlling the temperature profile (cooling rate) is essential for forming well-defined crystals and preventing the co-precipitation of the more soluble diastereomer, which would compromise enantiomeric purity.

PART 3: Experimental Protocol and Workflow

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a generalized, self-validating workflow for the resolution of a racemic amine using O,O'-di-p-anisoyl-(2R,3R)-tartaric acid.

Step 1: Diastereomeric Salt Formation

-

Dissolution: Dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., ethanol) with gentle heating.

-

Addition of Resolving Agent: In a separate vessel, dissolve 0.5 molar equivalents of (-)-Di-p-anisoyl-L-tartaric acid in the same solvent, also with heating. Rationale: Using 0.5 equivalents ensures that only one enantiomer can precipitate as a salt, maximizing theoretical yield.

-

Mixing: Slowly add the resolving agent solution to the racemic amine solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize precipitation. The less soluble diastereomeric salt should crystallize out.

Step 2: Isolation of the Diastereomeric Salt

-

Filtration: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum.

Step 3: Liberation of the Enantiomerically Pure Amine

-

Redissolution: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Basification: Add an aqueous base (e.g., 1M NaOH or Na₂CO₃) to the mixture and stir vigorously. This will neutralize the tartaric acid derivative (forming a water-soluble salt) and liberate the free amine, which will dissolve in the organic layer.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Validation

-

Purity Check: Assess the chemical purity of the final product using techniques like NMR or LC-MS.

-

Enantiomeric Excess (e.e.) Determination: The most critical step. Analyze the enantiomeric purity using a chiral chromatography method (e.g., chiral HPLC or GC). This validates the success of the resolution.[2][5]

Workflow Visualization

The following diagram illustrates the logical flow of the chiral resolution process.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Conclusion

O,O'-di-p-anisoyl-(2R,3R)-tartaric acid and its enantiomer are indispensable tools in chemical synthesis and pharmaceutical manufacturing. Their efficacy as chiral resolving agents is well-established, providing a reliable and scalable method for obtaining enantiomerically pure compounds. A thorough understanding of their nomenclature, coupled with a systematic approach to experimental design, empowers researchers to effectively harness their potential in the synthesis of chiral molecules.

References

- J&K Scientific. (+)-Di-p-anisoyl-D-tartaric Acid | 191605-10-4.

- Chem-Impex. (+)-Di-p-anisoyl-D-tartaric Acid.

- Watson International. Di-p-anisoyl-D-tartaric acid CAS 191605-10-4.

- J&K Scientific. (-)-Di-p-anisoyl-L-tartaric Acid | 50583-51-2.

- Kaival Chemicals Pvt. Ltd. Di Para Anisoyl D Tartaric Acid, Anhydrous.

- SmallMolecules.com. Di-p-anisoyl-L-tartaric Acid (Please inquire)

- TCI Chemicals. (-)-Di-p-anisoyl-L-tartaric Acid | 50583-51-2.

- Pharmaffiliates. CAS No : 50583-51-2 | Product Name : (-)-Di-p-anisoyl-L-tartaric Acid.

- Fisher Scientific. (+)-Di-p-anisoyl-D-tartaric Acid 98.0+%, TCI America 5 g | Buy Online.

- precisionFDA. DI-P-TOLUOYL-D-TARTARIC ACID.

- Chem-Impex. (-)-Di-p-anisoyl-L-tartaric Acid.

- Sigma-Aldrich. O,O′-Di-p-toluoyl-D-tartaric acid.

- Wikipedia. Tartaric acid.

- Thermo Fisher Scientific. Di-p-toluoyl-D-tartaric acid, 98%.

- Sigma-Aldrich. Di-p-toluoyl- D -tartaric acid 98 71607-31-3.

- BOC Sciences. (-)-Di-p-anisoyl-L-tartaric Acid - CAS 50583-51-2.

- ChemicalBook. Di-p-anisoyl-L-tartaric acid | 50583-51-2.

- PubChem.

- Axios Research. Di-p-Anisoyl-L-Tartaric Acid - CAS - 50583-51-2.

- TCI Chemicals. (-)-Di-p-anisoyl-L-tartaric Acid 50583-51-2.

- Selleckchem.com. Di-p-anisoyl-L-tartaric acid 50583-51-2.

- ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Di-p-anisoyl-L-tartaric acid | 50583-51-2 [chemicalbook.com]

- 4. Tartaric acid - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. (+)-Di-p-anisoyl-D-tartaric Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. Di-p-anisoyl-L-tartaric acid 50583-51-2 [mingyuanchemical.com]

- 9. (-)-Di-p-anisoyl-L-tartaric Acid | 50583-51-2 | TCI AMERICA [tcichemicals.com]

- 10. SmallMolecules.com | (-)-Di-p-anisoyl-L-tartaric Acid (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 13. watson-int.com [watson-int.com]

- 14. Di-p-Anisoyl-L-Tartaric Acid - CAS - 50583-51-2 | Axios Research [axios-research.com]

- 15. GSRS [precision.fda.gov]

- 16. (+)-O,O′-二对甲苯酰基-D-酒石酸 made from synthetic tartaric acid, 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Di-p-toluoyl-D-tartaric acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic Acid

Introduction

(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, a derivative of tartaric acid, is a crucial chiral resolving agent in modern organic chemistry.[1] Its efficacy in separating enantiomers, particularly of amines and amino alcohols, is pivotal in the synthesis of active pharmaceutical ingredients (APIs). The precise stereochemical arrangement of this molecule is fundamental to its function, making its unambiguous characterization essential. High-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a predictive model, a detailed experimental protocol, and an in-depth guide to spectral interpretation for researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the succinic acid backbone, the two 4-methoxybenzoyl groups, and the carboxylic acid protons. The chemical environment of each proton dictates its resonance frequency (chemical shift), and the interactions with neighboring protons determine the splitting pattern (multiplicity).

Chemical Shift Predictions

The expected chemical shifts are influenced by several factors, including the electronegativity of adjacent atoms, anisotropic effects from aromatic rings and carbonyl groups, and the overall molecular geometry.[2]

-

Succinic Acid Backbone (H-2, H-3): The two methine protons on the succinic acid core are chemically and magnetically equivalent due to the C₂ symmetry of the molecule. These protons are directly attached to carbons bearing electronegative oxygen atoms of the ester groups, which deshields them, causing a downfield shift. Their chemical shift is anticipated to be in the range of 5.5 - 6.0 ppm .

-

4-Methoxybenzoyl Groups:

-

Aromatic Protons (H-a, H-b): The para-substituted benzene rings give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-a) are expected to be more deshielded and resonate further downfield than the protons ortho to the electron-donating methoxy group (H-b). The predicted chemical shifts are approximately 7.9 - 8.1 ppm for H-a and 6.9 - 7.1 ppm for H-b .

-

Methoxy Protons (H-c): The protons of the two equivalent methoxy groups are in a shielded environment and will appear as a sharp singlet further upfield, typically around 3.8 - 3.9 ppm .

-

-

Carboxylic Acid Protons: The two carboxylic acid protons are highly deshielded and their chemical shift is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is expected in the region of 10 - 13 ppm .

Predicted Splitting Patterns and Coupling Constants

The spin-spin coupling between adjacent non-equivalent protons leads to the splitting of NMR signals.

-

Succinic Acid Backbone (H-2, H-3): Although chemically equivalent, the two methine protons (H-2 and H-3) will appear as a singlet in a standard ¹H NMR spectrum. This is because they are isochronous and have a vicinal coupling constant (³J) between them, but in a molecule with C₂ symmetry, this coupling is not observed in a simple 1D spectrum.

-

Aromatic Protons (H-a, H-b): The protons on the para-substituted rings will exhibit ortho-coupling. H-a will appear as a doublet due to coupling with H-b, and H-b will appear as a doublet due to coupling with H-a. The typical ortho-coupling constant (³J) in benzene rings is in the range of 8 - 9 Hz .[3]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid | 10.0 - 13.0 | broad singlet | - | 2H |

| H-a | 7.9 - 8.1 | doublet | 8.0 - 9.0 | 4H |

| H-b | 6.9 - 7.1 | doublet | 8.0 - 9.0 | 4H |

| H-2, H-3 | 5.5 - 6.0 | singlet | - | 2H |

| H-c (Methoxy) | 3.8 - 3.9 | singlet | - | 6H |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standardized procedure for the preparation and acquisition of a high-resolution ¹H NMR spectrum of the title compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton signal.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can often reference the spectrum to the residual solvent peak.[4]

Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS or residual solvent signal.

-

Integrate the signals to determine the relative number of protons.

-

Spectral Interpretation and Visualization

The interpretation of the acquired spectrum should be guided by the predicted chemical shifts, multiplicities, and integration values.

Spin System Visualization

The coupling interactions within the molecule can be visualized to better understand the splitting patterns. The succinic acid backbone protons, H-2 and H-3, form a simple two-spin system.

Caption: Spin system of the succinic acid backbone protons.

Identifying Key Signals

-

Aromatic Region (6.9 - 8.1 ppm): Look for two doublets, each integrating to 4H. The downfield doublet corresponds to the protons ortho to the carbonyl group (H-a), and the upfield doublet corresponds to the protons ortho to the methoxy group (H-b). The coupling constant for both doublets should be identical.

-

Methine Proton (5.5 - 6.0 ppm): A singlet integrating to 2H in this region corresponds to the two equivalent protons of the succinic acid backbone.

-

Methoxy Protons (3.8 - 3.9 ppm): A sharp singlet integrating to 6H is characteristic of the two equivalent methoxy groups.

-

Carboxylic Acid Proton (10 - 13 ppm): A broad singlet, which may be less well-defined, corresponds to the acidic protons. Its integration may not be perfectly stoichiometric.

Potential Impurities and Troubleshooting

-

Starting Materials: The presence of unreacted L-tartaric acid would likely show a singlet around 4.5 ppm. Residual 4-methoxybenzoic acid would exhibit signals in the aromatic region and a carboxylic acid proton signal.

-

Solvent Peaks: Be aware of the residual proton signals from the deuterated solvent (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).

-

Water: A broad peak, typically between 1.5 and 4.0 ppm depending on the solvent, can indicate the presence of water.

By following this comprehensive guide, researchers and scientists can confidently acquire, interpret, and validate the ¹H NMR spectrum of this compound, ensuring the quality and stereochemical integrity of this vital chemical reagent.

References

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. Available from: [Link]

-

Willoughby, P. H., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

Wikipedia. Chiral derivatizing agent. Available from: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available from: [Link]

-

Frontiers in Chemistry. (2020). Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Available from: [Link]

-

University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

-

Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Available from: [Link]

-

Nature Protocols. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available from: [Link]

-

MDPI. (2023). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Available from: [Link]

-

ACS Publications. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

Huc, I. Supporting Information. Available from: [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Wikipedia. J-coupling. Available from: [Link]

-

ACS Publications. (1964). Proton Nuclear Magnetic Resonance Spectra of Substituted Succinic Anhydrides, Acids, Salts, and Esters. The Journal of Physical Chemistry, 68(6), 1611-1623. Available from: [Link]

-

PubMed. (2006). Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. Accounts of Chemical Research, 39(12), 889-896. Available from: [Link]

-

ResearchGate. Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for... Available from: [Link]

-

University College London. Chemical shifts. Available from: [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Di-p-Anisoyltartaric Acid for Pharmaceutical and Chemical Research

Foreword: The Crucial Role of Structural Elucidation in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Di-p-anisoyltartaric acid, a chiral resolving agent and a key component in asymmetric synthesis, demands rigorous characterization to ensure purity, stereochemistry, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon framework of a molecule. This guide offers an in-depth exploration of the ¹³C NMR data of di-p-anisoyltartaric acid, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret its spectrum and the practical steps to acquire high-quality data.

Understanding the Molecular Architecture of Di-p-Anisoyltartaric Acid

To interpret the ¹³C NMR spectrum of di-p-anisoyltartaric acid, a clear understanding of its molecular structure is paramount. The molecule is synthesized by the esterification of tartaric acid with two equivalents of p-anisoyl chloride. This results in a symmetrical molecule comprising a central tartaric acid backbone and two peripheral p-anisoyl groups.

Molecular Structure and Carbon Numbering Scheme

Caption: Molecular structure of di-p-anisoyltartaric acid with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Rationale

The ¹³C NMR spectrum of di-p-anisoyltartaric acid is predicted to exhibit a specific number of signals corresponding to the unique carbon environments within the molecule. Due to the molecule's symmetry, the two p-anisoyl groups are chemically equivalent, which simplifies the spectrum.

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1, C4 | 168 - 172 | Carboxylic Acid Carbons: These carbons are highly deshielded due to the double bond to one oxygen and a single bond to another, placing them in the typical range for carboxylic acids and esters.[1][2] |

| C2, C3 | 70 - 75 | Tartrate Methine Carbons: These sp³ hybridized carbons are bonded to an electronegative oxygen atom, resulting in a downfield shift into this characteristic range.[3][4] |

| C5, C5' | 164 - 167 | Ester Carbonyl Carbons: Similar to the carboxylic acid carbons, these are significantly deshielded by the adjacent oxygen atoms. |

| C6, C6' | 121 - 124 | Aromatic Quaternary Carbons (ipso- to carbonyl): These carbons are part of the aromatic ring and are directly attached to the ester group. Their chemical shift is influenced by the substituent effects of the ester. |

| C7, C7', C10, C10' | 131 - 133 | Aromatic Methine Carbons (ortho- to carbonyl): These carbons are deshielded by the electron-withdrawing nature of the adjacent carbonyl group. |

| C8, C8', C9, C9' | 114 - 116 | Aromatic Methine Carbons (meta- to carbonyl): These carbons are influenced by the electron-donating methoxy group, which shields them and shifts them upfield compared to the ortho carbons. |

| C11, C11' | 55 - 57 | Methoxy Carbons: These sp³ hybridized carbons are attached to an electronegative oxygen atom, resulting in a characteristic downfield shift.[5] |

| C12, C12' | 162 - 165 | Aromatic Quaternary Carbons (ipso- to methoxy): These carbons are significantly deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group. |

Note: The exact chemical shifts can vary depending on the solvent used, concentration, and temperature.[6]

Experimental Protocol for Acquiring High-Quality ¹³C NMR Data

The following protocol outlines a robust methodology for obtaining a high-resolution ¹³C NMR spectrum of di-p-anisoyltartaric acid. The trustworthiness of the data relies on careful sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for minimizing hydrogen bonding effects that can broaden peaks.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of di-p-anisoyltartaric acid in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations are generally better for ¹³C NMR due to its low natural abundance.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[7][8]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative analysis, especially for quaternary carbons which have longer relaxation times.[9]

-

Number of Scans (NS): 1024 or more. A large number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C nucleus.[7]

-

Spectral Width (SW): 0 to 220 ppm. This range covers the expected chemical shifts for all carbons in the molecule.[7][8]

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas. Note that in standard proton-decoupled ¹³C NMR spectra, the peak integrals are not directly proportional to the number of carbons.[7][8]

Experimental Workflow Diagram

Caption: A streamlined workflow for acquiring and processing ¹³C NMR data.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm the assignments made from a 1D ¹³C NMR spectrum, several 2D NMR techniques can be employed:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C nuclei over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the carbon skeleton.

-

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment helps in identifying coupled proton systems, which can then be used in conjunction with HSQC and HMBC to assign the corresponding carbons.

Conclusion: Ensuring Confidence in Chemical Characterization

The ¹³C NMR spectrum of di-p-anisoyltartaric acid provides a detailed fingerprint of its carbon framework. By understanding the predicted chemical shifts and following a rigorous experimental protocol, researchers can confidently characterize this important chemical entity. The application of 1D and advanced 2D NMR techniques ensures the structural integrity and purity of di-p-anisoyltartaric acid, a critical aspect in its application in pharmaceutical development and asymmetric synthesis. This guide serves as a foundational resource for scientists, empowering them to leverage the full potential of ¹³C NMR spectroscopy in their research endeavors.

References

- Huc, I. Supporting Information.

- ChemicalBook. DL-Tartaric acid(133-37-9) 13C NMR spectrum.

- SpectraBase. Tartaric acid - Optional[13C NMR] - Chemical Shifts.

- KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000956).

- Oregon State University. 13C NMR Chemical Shifts.

- Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy.

- University of York. NMR Techniques in Organic Chemistry: a quick guide.

- ChemicalBook. Anisole(100-66-3) 13C NMR spectrum.

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001101).

- Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra.

- University of Wisconsin-Madison. NMR: Intermediate Level, Spectrum 5.

- Supporting Information.

- ResearchGate. Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives.

- Master Organic Chemistry. 13-C NMR - How Many Signals.

- ResearchGate. 13C-NMR data for compounds 1-4 (100 MHz in CD 3 OD).

- Chemguide. interpreting C-13 NMR spectra.